

Urolithin M6: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: *3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one*

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An In-depth Technical Guide on the Core Physical, Chemical, and Biological Properties of Urolithin M6

Abstract

Urolithin M6, a gut microbial metabolite of ellagitannins, is emerging as a compound of significant interest in the scientific community. This technical guide provides a comprehensive overview of the physical and chemical properties of Urolithin M6, alongside a detailed exploration of its biological activities and associated signaling pathways. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this natural compound. All quantitative data is presented in structured tables for clarity, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular mechanisms and experimental designs related to Urolithin M6 research.

Physical and Chemical Properties

Urolithin M6, also known as 3,8,9,10-tetrahydroxy urolithin, is a polyhydroxylated dibenzo- α -pyrone that belongs to the urolithin family.[1] Urolithins are the metabolic products of ellagic acid and ellagitannins, which are abundant in various fruits and nuts like pomegranates, berries, and walnuts. The transformation of these dietary polyphenols into urolithins is carried out by the gut microbiota.[2]

General Properties

A summary of the key physical and chemical properties of Urolithin M6 is provided in Table 1.

Property	Value	Reference(s)
IUPAC Name	3,8,9,10-tetrahydroxybenzo[c]chromen-6-one	[3]
Synonyms	3,8,9,10-Tetrahydroxyurolithin, UM6	[3]
CAS Number	1006683-97-1	[3]
Molecular Formula	C ₁₃ H ₈ O ₆	[3]
Molecular Weight	260.2 g/mol	[3]
Appearance	Light Beige to Dark Brown Solid	[3]
Purity	≥95% (commercially available)	[3]

Solubility

The solubility of Urolithin M6 is a critical parameter for its use in in vitro and in vivo studies. Detailed solubility information is presented in Table 2.

Solvent	Solubility	Notes	Reference(s)
DMSO	65 mg/mL (249.81 mM)	Sonication recommended	[4]
Methanol	Slightly soluble	Heating may be required	[3]

Spectroscopic Data

The structural elucidation of Urolithin M6 has been accomplished through various spectroscopic techniques. A summary of the available data is provided in Table 3. While raw

spectral data is not publicly available, key characteristics have been reported in the literature.

Technique	Description	Reference(s)
¹ H-NMR	The ¹ H-NMR spectrum of a related isomer, urolithin M6R (4,8,9,10-tetrahydroxy urolithin), has been reported, showing characteristic aromatic proton signals.[5]	[5]
¹³ C-NMR	¹³ C-NMR data for various urolithins have been used for structural confirmation.[6]	[6]
UV-Vis Spectroscopy	The UV spectrum of urolithins is characterized by two major absorption bands. The UV spectrum of Urolithin M6 is distinct from its isomers, urolithin D and urolithin E.[5]	[5]
Mass Spectrometry	High-Resolution Mass Spectrometry (HRMS) has been used to confirm the molecular formula of Urolithin M6 and its fragments in metabolic studies.[5]	[5]

Biological Activity and Signaling Pathways

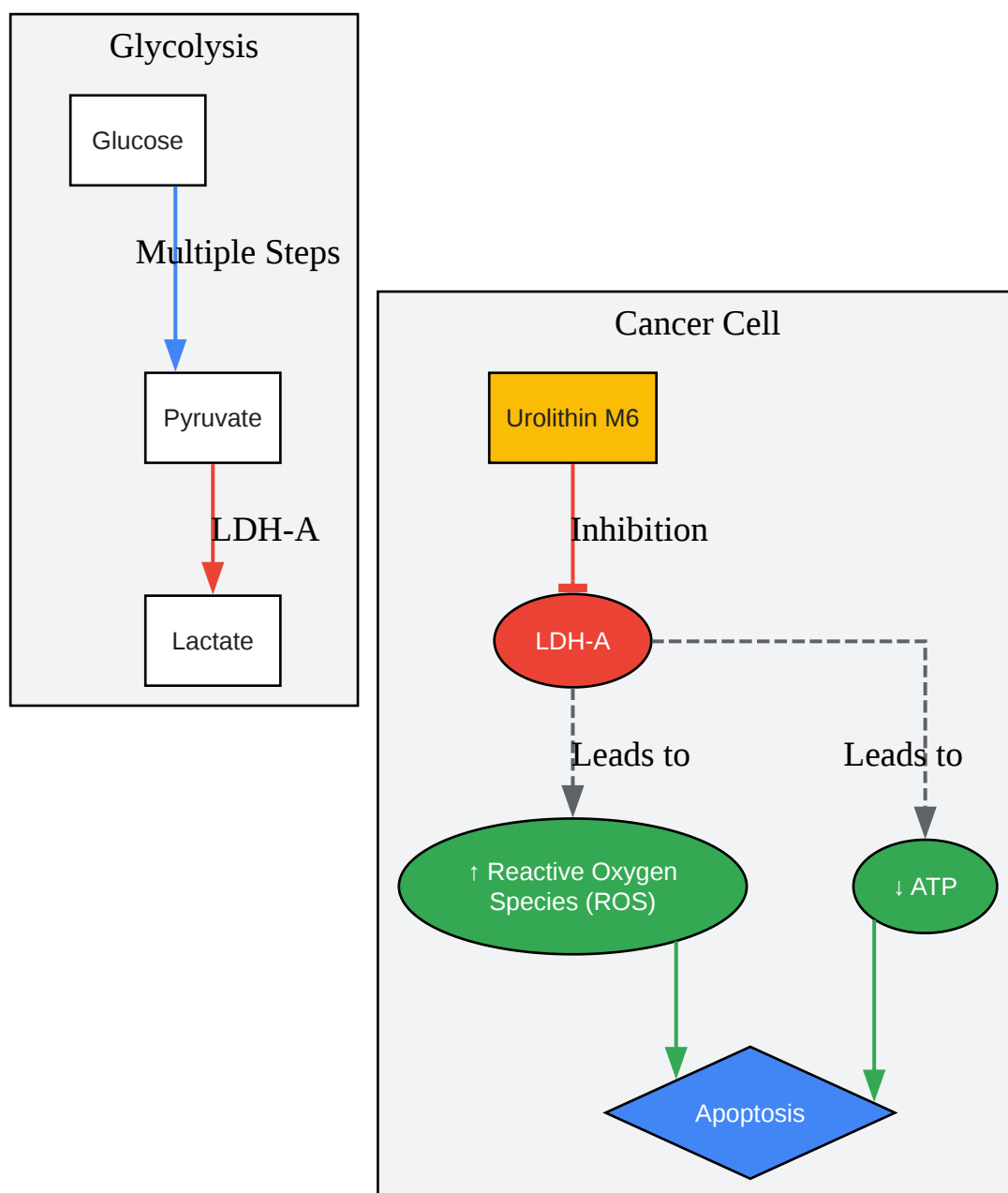
Urolithin M6 has been identified as a promising bioactive molecule with potential therapeutic applications, particularly in oncology. Its primary mechanism of action involves the inhibition of lactate dehydrogenase A (LDH-A), a key enzyme in cancer cell metabolism.[1][3]

Inhibition of Lactate Dehydrogenase A (LDH-A)

Urolithin M6 acts as a mimetic of galloflavin, a known LDH-A inhibitor.[1] LDH-A is a critical enzyme in the glycolytic pathway, responsible for the conversion of pyruvate to lactate.[7]

Cancer cells often exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), and LDH-A plays a crucial role in sustaining this metabolic phenotype.[7] By inhibiting LDH-A, Urolithin M6 disrupts the metabolic machinery of cancer cells, leading to a cascade of downstream effects.[1][7]

The inhibition of LDH-A by Urolithin M6 has been shown to reduce lactate production and inhibit cell growth in cancer cell lines, such as the Raji lymphoma cell line.[8]



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Figure 1: Urolithin M6 inhibits LDH-A, leading to increased ROS and decreased ATP, ultimately inducing apoptosis.

Downstream Effects of LDH-A Inhibition

The inhibition of LDH-A by Urolithin M6 triggers a series of downstream events that contribute to its anti-cancer effects:

- **Increased Oxidative Stress:** Inhibition of LDH-A shunts pyruvate away from lactate production and towards the mitochondria for oxidative phosphorylation. This can lead to an increase in the production of reactive oxygen species (ROS), inducing oxidative stress.[\[1\]](#)[\[9\]](#)[\[10\]](#)
- **ATP Depletion:** While oxidative phosphorylation is a more efficient means of ATP production, the metabolic rewiring caused by LDH-A inhibition can disrupt the overall energy balance in cancer cells, leading to a depletion of ATP.[\[1\]](#)[\[8\]](#)
- **Induction of Apoptosis:** The combination of increased oxidative stress and ATP depletion can trigger the intrinsic apoptotic pathway, leading to programmed cell death.[\[8\]](#)[\[11\]](#)

Antioxidant and Pro-oxidant Activities

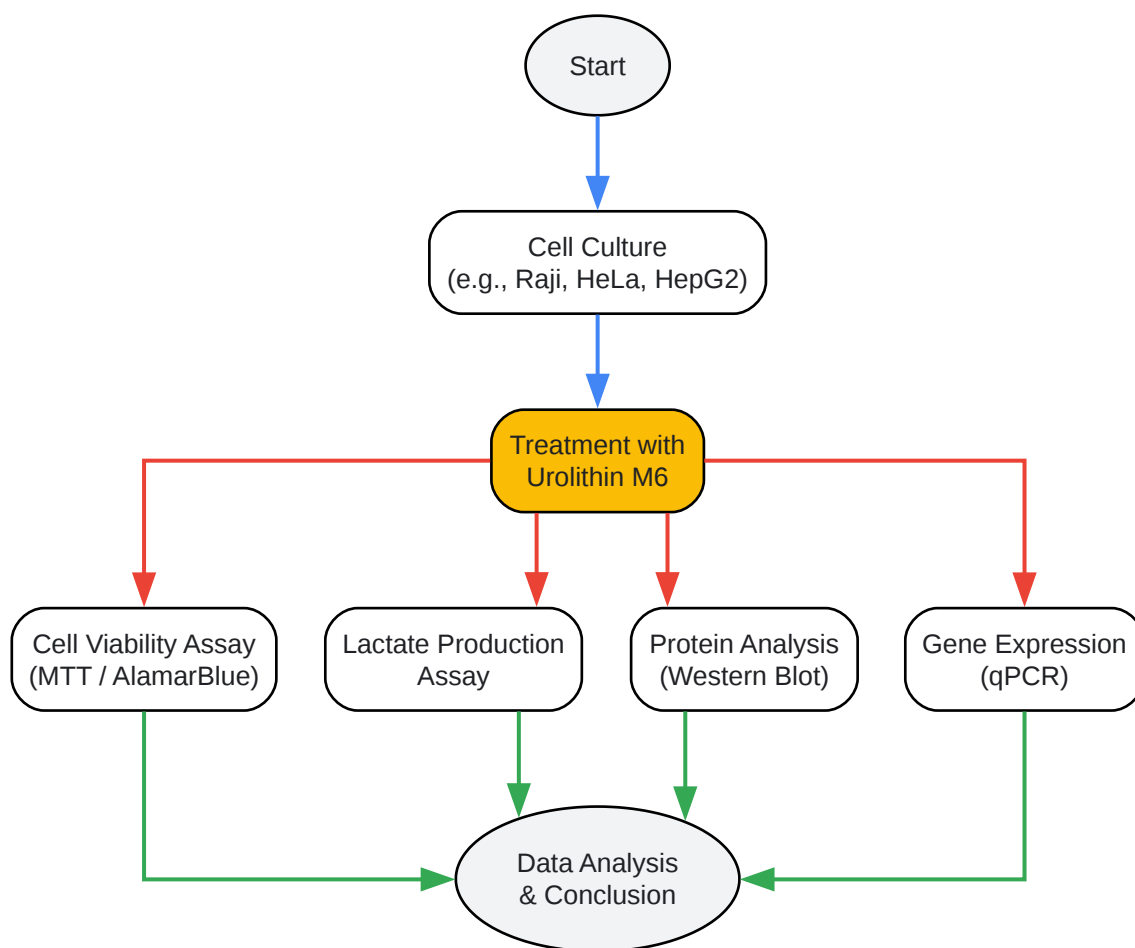
Urolithins, including Urolithin M6, have been reported to possess both antioxidant and pro-oxidant properties, depending on the experimental context.[\[12\]](#)[\[13\]](#) In cell-free assays, urolithins can act as potent antioxidants.[\[12\]](#) However, within a cellular environment, their ability to modulate metabolic pathways, such as the inhibition of LDH-A, can lead to a pro-oxidant state, particularly in cancer cells.[\[12\]](#) This dual activity highlights the complex biological effects of Urolithin M6.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of Urolithin M6. These protocols are intended as general guidelines and may require optimization for specific cell lines and experimental conditions.

General Experimental Workflow

A typical workflow for investigating the biological effects of Urolithin M6 is outlined below.



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Figure 2: A generalized workflow for studying the in vitro effects of Urolithin M6 on cancer cell lines.

Cell Viability Assay (MTT Assay)

This protocol describes a common method for assessing the effect of Urolithin M6 on cell proliferation and viability.

Materials:

- 96-well cell culture plates
- Urolithin M6 stock solution (in DMSO)
- Complete cell culture medium

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- Microplate reader

Procedure:

- **Cell Seeding:** Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of Urolithin M6 in complete medium from the stock solution. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include wells with a vehicle control (medium with the same concentration of DMSO as the highest Urolithin M6 concentration) and untreated cells (medium only). Incubate for the desired period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** After the incubation period, add 10 μ L of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium containing MTT and add 100 μ L of the solubilization solution to each well. Incubate for 10-15 minutes with gentle shaking to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of each well at a wavelength of 540-570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control.

Western Blot Analysis

This protocol outlines the general steps for analyzing the expression levels of specific proteins (e.g., LDH-A, apoptotic markers) in response to Urolithin M6 treatment.[\[13\]](#)

Materials:

- Cell culture plates
- Urolithin M6
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- Laemmli sample buffer
- SDS-PAGE gels
- Transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (specific to target proteins)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- **Cell Treatment and Lysis:** Treat cells with Urolithin M6 for the desired time. Wash cells with ice-cold PBS and lyse them with RIPA buffer.
- **Protein Quantification:** Determine the protein concentration of each lysate using the BCA assay.
- **Sample Preparation:** Mix an equal amount of protein from each sample with Laemmli buffer and heat at 95°C for 5 minutes.
- **SDS-PAGE:** Separate the proteins by size by running the samples on an SDS-PAGE gel.

- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
- **Antibody Incubation:** Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add ECL substrate to the membrane and visualize the protein bands using an imaging system.
- **Analysis:** Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Quantitative Real-Time PCR (qPCR)

This protocol describes how to measure changes in the mRNA expression of target genes in response to Urolithin M6.

Materials:

- Cell culture plates
- Urolithin M6
- RNA extraction kit
- cDNA synthesis kit
- qPCR primers for target genes and a reference gene
- SYBR Green or TaqMan qPCR master mix
- Real-time PCR instrument

Procedure:

- **Cell Treatment and RNA Extraction:** Treat cells with Urolithin M6. Extract total RNA from the cells using a commercial kit.
- **cDNA Synthesis:** Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- **qPCR Reaction:** Set up the qPCR reaction by mixing the cDNA, primers, and qPCR master mix.
- **Real-Time PCR:** Run the reaction in a real-time PCR instrument. The instrument will monitor the amplification of the target DNA in real-time.
- **Data Analysis:** Analyze the amplification data to determine the relative expression of the target genes, normalized to the expression of a reference gene (e.g., GAPDH or ACTB), using the $\Delta\Delta C_t$ method.

Conclusion

Urolithin M6 is a promising natural compound with well-defined physical and chemical properties and a clear mechanism of action centered on the inhibition of LDH-A. This targeted disruption of cancer cell metabolism leads to increased oxidative stress, energy depletion, and apoptosis, highlighting its potential as a therapeutic agent. The experimental protocols provided in this guide offer a solid foundation for researchers to further investigate the biological effects and therapeutic applications of Urolithin M6. Continued research into the downstream signaling pathways and in vivo efficacy of Urolithin M6 is warranted to fully elucidate its potential in drug development.

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